molecular formula C18H17ClN2O5 B2903621 N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide CAS No. 331461-80-4

N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Cat. No. B2903621
CAS RN: 331461-80-4
M. Wt: 376.79
InChI Key: ABQYTMRJZNRGDQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to work by binding to specific proteins and altering their function. This can lead to changes in cellular signaling pathways and ultimately affect cellular behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as alter the expression of certain genes. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide in lab experiments is its ability to selectively target specific proteins. This can allow researchers to study the function of individual proteins in a more precise manner. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. One area of interest is the development of new drugs and therapies based on this compound. Another potential direction is the study of its effects on specific cellular signaling pathways, which could lead to a better understanding of a variety of diseases. Additionally, there is potential for the development of new methods for synthesizing this compound, which could make it more widely available for research purposes.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a complex process that requires specialized knowledge and equipment. The most commonly used method for synthesizing this compound involves the reaction of 4-chlorobenzylamine with 3-(4,5-dimethoxy-2-nitrophenyl)acryloyl chloride in the presence of a base.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-25-16-9-13(15(21(23)24)10-17(16)26-2)5-8-18(22)20-11-12-3-6-14(19)7-4-12/h3-10H,11H2,1-2H3,(H,20,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYTMRJZNRGDQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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